molecular formula C7H11FO2 B13425384 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid CAS No. 343929-20-4

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13425384
CAS No.: 343929-20-4
M. Wt: 146.16 g/mol
InChI Key: QQBMHOMBYVWDHU-UHFFFAOYSA-N
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Description

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H11FO2. It is a derivative of cyclopropanecarboxylic acid, characterized by the presence of a fluorine atom and an isopropyl group attached to the cyclopropane ring.

Preparation Methods

The synthesis of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-fluoro-cyclopropyl phenyl ketone with a peroxy compound in the presence of a diluent, followed by the reaction of the resulting 1-fluoro-cyclopropane-1-carboxylate with a base and subsequent acidification . This method provides a relatively efficient route to the target compound.

Chemical Reactions Analysis

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-Fluoro-cyclopropanecarboxylic acid: Lacks the isopropyl group, resulting in different reactivity and applications.

    1-(propan-2-yl)cyclopropane-1-carboxylic acid: . The presence of both the fluorine atom and the isopropyl group in this compound makes it unique and valuable for specific applications.

Properties

CAS No.

343929-20-4

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11FO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

QQBMHOMBYVWDHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC1(C(=O)O)F

Origin of Product

United States

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